![molecular formula C6H9BrN2 B2443541 4-Bromo-1-ethyl-2-methyl-1H-imidazole CAS No. 1049117-83-0](/img/structure/B2443541.png)
4-Bromo-1-ethyl-2-methyl-1H-imidazole
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Overview
Description
4-Bromo-1-ethyl-2-methyl-1H-imidazole is a heterocyclic compound. It is employed as an important intermediate for raw material for organic synthesis, agrochemical, pharmaceutical and dyestuff field .
Synthesis Analysis
The synthesis of this compound involves various methods. One such method involves the cyclization of amido-nitriles . The reaction conditions are mild enough for the inclusion of a variety of functional groups including arylhalides as well as aromatic and saturated heterocycles .Molecular Structure Analysis
The molecular structure of this compound is characterized by an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms . The InChI code for this compound is 1S/C6H9BrN2/c1-3-9-4-6(7)8-5(9)2/h4H,3H2,1-2H3 .Chemical Reactions Analysis
The chemical reactions involving this compound are diverse. For instance, it can undergo nickel-catalysed addition to nitrile, which is followed by proto-demetallation, tautomerization and dehydrative cyclization .Physical And Chemical Properties Analysis
This compound appears as colorless to beige crystalline flakes or powder . The exact physical and chemical properties such as boiling point, melting point, density, etc., are not available in the retrieved documents.Scientific Research Applications
Synthesis and Chemical Properties
Lithiation and Synthesis of Biologically Active Marine Alkaloids : The 4-position of the 1-methyl-1H-imidazole ring, a similar structure to 4-Bromo-1-ethyl-2-methyl-1H-imidazole, can be lithiated by treating the corresponding 4-bromo derivatives with tert-butyllithium. This method aids in synthesizing biologically interesting marine alkaloids (Ohta et al., 1994).
Formation of Tetranuclear Cu(II) Clusters : A related compound, 2-bromo-1-methyl-imidazole, can be synthesized from 2-mercapto-1-methyl-imidazoline in the presence of copper(I) bromide, resulting in its self-assembled tetranuclear Cu(II) cluster formation (Lobana, Sultana & Butcher, 2011).
Polyfunctional Macroinitiators for Polymerization : Brominated polymers derived from 1-methyl imidazole, similar to this compound, have been used as polyfunctional macroinitiators in cationic ring-opening polymerizations, leading to the formation of water-soluble brush polymers and polyelectrolyte copolymers (Yuan et al., 2011).
Pharmaceutical and Biological Applications
Synthesis of Cytotoxic Compounds : The synthesis of 1-methyl-1H-imidazoles, structurally related to this compound, has been employed to produce compounds that are highly cytotoxic against various human tumor cell lines. This process involves selective bromination and subsequent Suzuki-type reactions (Bellina et al., 2008).
Antimicrobial and Antimalarial Activities : Certain imidazo[2,1-b]thiazole derivatives, synthesized from compounds structurally similar to this compound, have shown significant antimicrobial and antimalarial activities. These were synthesized under environmentally friendly conditions using microwave irradiation (Vekariya et al., 2017).
Catalytic and Synthetic Applications
- Efficient Synthesis of Aryl-Imidazoles : Aryl-imidazoles can be efficiently synthesized using Pd-catalyzed Suzuki-Miyaura reactions involving bromo-imidazole compounds similar to this compound. This method is highly selective and provides an accessible route to various diaryl-imidazoles (Bellina, Cauteruccio & Rossi, 2007).
Safety and Hazards
The safety information available indicates that 4-Bromo-1-ethyl-2-methyl-1H-imidazole is associated with certain hazards. The compound has been assigned the GHS07 pictogram and carries the signal word “Warning”. The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .
Future Directions
Imidazole derivatives have a broad range of chemical and biological properties, making them important synthons in the development of new drugs . Therefore, the future directions for 4-Bromo-1-ethyl-2-methyl-1H-imidazole could involve its use in the development of novel drugs to treat various diseases.
Mechanism of Action
Target of Action
Imidazole derivatives are known to interact with a broad range of biological targets due to their versatile chemical structure . They are key components in many functional molecules used in pharmaceuticals and agrochemicals .
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways, leading to a wide range of biological activities . For instance, some imidazole derivatives show antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Biochemical Pathways
Imidazole derivatives are known to affect various biochemical pathways due to their broad range of biological activities .
Result of Action
Imidazole derivatives are known to have a wide range of biological activities, suggesting that they can have diverse molecular and cellular effects .
properties
IUPAC Name |
4-bromo-1-ethyl-2-methylimidazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrN2/c1-3-9-4-6(7)8-5(9)2/h4H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOOGEODKWSZMBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(N=C1C)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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